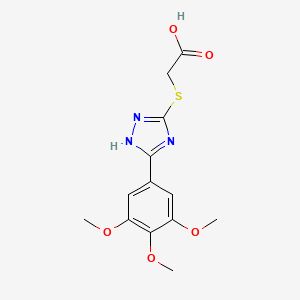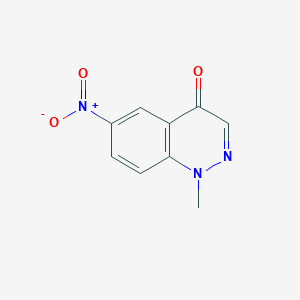
1-Methyl-6-nitrocinnolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-6-nitrocinnolin-4-one is a heterocyclic compound that belongs to the cinnoline family It is characterized by a cinnoline core structure with a methyl group at the 1-position and a nitro group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-6-nitrocinnolin-4-one typically involves the nitration of 1-Methylcinnolin-4-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective introduction of the nitro group at the 6-position. The reaction conditions, such as temperature and reaction time, are crucial to achieving high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-6-nitrocinnolin-4-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products Formed:
- Reduction of the nitro group yields 1-Methyl-6-aminocinnolin-4-one.
- Substitution reactions yield various 6-substituted derivatives depending on the nucleophile used.
- Oxidation of the methyl group yields 1-Carboxy-6-nitrocinnolin-4-one.
Scientific Research Applications
1-Methyl-6-nitrocinnolin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development. It can be used in the synthesis of potential antimicrobial, anticancer, or anti-inflammatory agents.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents targeting specific biological pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of 1-Methyl-6-nitrocinnolin-4-one and its derivatives depends on their specific biological targets. For example, if a derivative exhibits antimicrobial activity, it may act by inhibiting bacterial enzymes or disrupting cell membrane integrity. The nitro group can undergo bioreduction in microbial cells, leading to the formation of reactive intermediates that damage cellular components. In the case of anticancer activity, the compound may interfere with DNA replication or induce apoptosis in cancer cells.
Comparison with Similar Compounds
1-Methyl-6-nitrocinnolin-4-one can be compared with other cinnoline derivatives such as:
1-Methylcinnolin-4-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitrocinnolin-4-one: Lacks the methyl group, which may affect its solubility and reactivity.
1-Methyl-3-nitrocinnolin-4-one: Has the nitro group at the 3-position, leading to different chemical and biological properties.
The presence of both the methyl and nitro groups in this compound makes it unique in terms of its reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical modifications and biological activities.
Properties
Molecular Formula |
C9H7N3O3 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
1-methyl-6-nitrocinnolin-4-one |
InChI |
InChI=1S/C9H7N3O3/c1-11-8-3-2-6(12(14)15)4-7(8)9(13)5-10-11/h2-5H,1H3 |
InChI Key |
ZHSUQNYXDKAEGT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


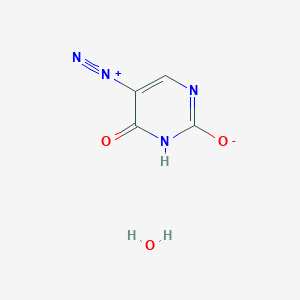
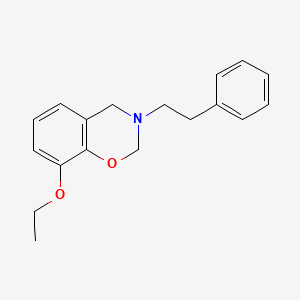
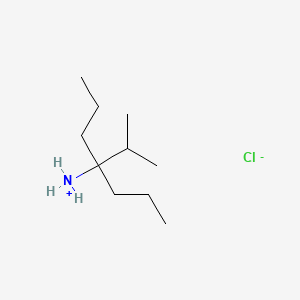
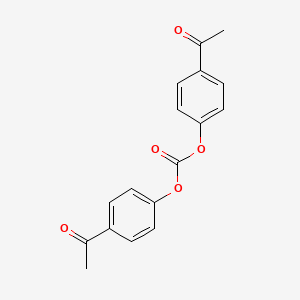
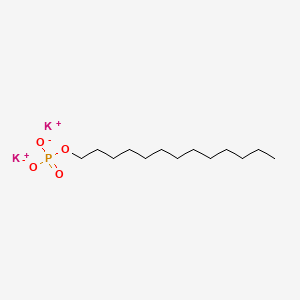

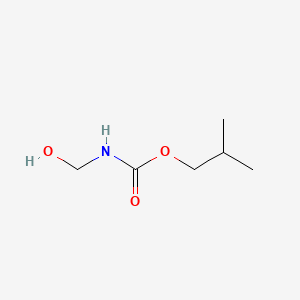
![2-[2-[4-(Dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13771213.png)
![3-[[1-(2,5-Dioxopyrrolidin-1-yl)ethyl][3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile](/img/structure/B13771214.png)
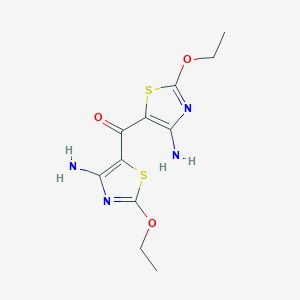
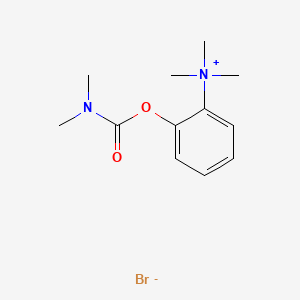
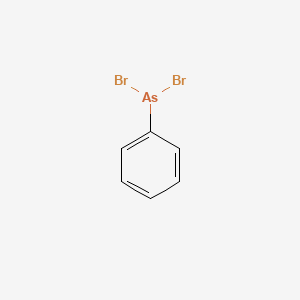
![N'-benzyl-N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]benzenecarboximidamide](/img/structure/B13771232.png)
